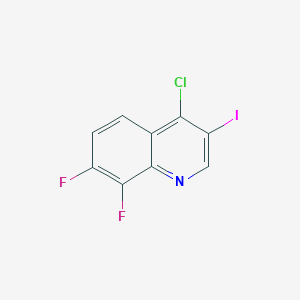

4-Chloro-7,8-difluoro-3-iodoquinoline

Übersicht

Beschreibung

4-Chloro-7,8-difluoro-3-iodoquinoline is a halogenated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds characterized by a double-ring structure, consisting of a benzene ring fused to a pyridine ring. This compound is notable for its unique combination of chlorine, fluorine, and iodine atoms, which can impart distinct chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 4-Chloro-7,8-difluoro-3-iodoquinoline typically involves halogenation reactions. One common method includes the nucleophilic substitution of halogen atoms on a quinoline precursor. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-7,8-difluoro-3-iodoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most notable applications of 4-chloro-7,8-difluoro-3-iodoquinoline is in the development of antimalarial agents. Research has demonstrated that quinoline derivatives can effectively target the malaria parasite Plasmodium falciparum.

Key Findings:

- Endochin Analogs: The compound serves as a structural lead for optimizing endochin-like quinolones (ELQs), which have shown potent activity against multidrug-resistant strains of Plasmodium falciparum .

- In Vivo Efficacy: In preclinical studies, compounds derived from this scaffold demonstrated high selectivity and efficacy against various life cycle stages of the malaria parasite. For instance, one derivative was found to be over 30 times more effective than atovaquone in murine models .

- Mechanism of Action: These compounds inhibit the parasite's mitochondrial electron transport chain, leading to rapid parasite death upon exposure .

Antiviral Properties

Research has also indicated that certain derivatives of quinoline compounds exhibit antiviral properties. Specifically, studies have explored their efficacy against viruses such as H5N1 and SARS-CoV-2.

Case Studies:

- In Vitro Studies: Various quinoline derivatives have been tested for antiviral activity. For example, some analogs were shown to possess significant inhibitory effects against viral replication in cell cultures .

- Potential for Further Development: The structural characteristics of this compound may allow for modifications that enhance its antiviral efficacy, making it a candidate for further research in antiviral drug development .

Kinase Inhibition

The compound's structure also positions it as a potential kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can block specific pathways involved in tumor growth.

Research Insights:

- Scaffold Optimization: The 4-anilinoquin(az)oline scaffold has been optimized to improve potency against chordoma cell lines. Compounds based on this scaffold have demonstrated low micromolar efficacy in various cancer cell lines .

- Target Engagement: Some derivatives were assessed for their ability to engage with the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression. Certain modifications led to improved target engagement and cellular potency .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Chloro-7,8-difluoro-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target sites with high affinity . The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-7,8-difluoro-3-iodoquinoline can be compared with other halogenated quinolines, such as:

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of chlorine, fluorine, and iodine in this compound may impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-Chloro-7,8-difluoro-3-iodoquinoline is a halogenated quinoline derivative characterized by its unique combination of chlorine, fluorine, and iodine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C_9H_5ClF_2I_N

- Molecular Weight : Approximately 241.12 g/mol

- Solubility : Exists as a hydrochloride salt, enhancing solubility in aqueous solutions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Modulation of Neurotransmitter Receptors : It acts as a positive allosteric modulator for NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. This suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various bacterial strains by interfering with essential cellular processes .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0083 - 0.023 mg/mL |

| Enterococcus faecalis | 0.013 - 0.137 mg/mL |

| Pseudomonas aeruginosa | 0.011 - 0.077 mg/mL |

These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The IC values indicating potency are presented in the following table:

| Cell Line | IC Value (μM) |

|---|---|

| A549 | <5 |

| MCF7 | <3 |

| HCT116 | <3 |

| PC3 | <5 |

These findings highlight the potential of this compound as a lead structure in anticancer drug development.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of quinoline derivatives, including this compound:

- Antiviral Activity : Research has shown that certain derivatives exhibit antiviral properties against influenza viruses, suggesting that modifications to the quinoline structure can enhance efficacy against viral infections .

- Cytotoxicity Studies : In vitro studies have demonstrated that some derivatives possess cytotoxic effects on cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the quinoline scaffold can lead to enhanced biological activity, paving the way for the design of more effective therapeutic agents .

Eigenschaften

IUPAC Name |

4-chloro-7,8-difluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF2IN/c10-7-4-1-2-5(11)8(12)9(4)14-3-6(7)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRDSUSHVAJJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.